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molecular formula C23H16O B8535704 1,3-Di(naphthalen-2-yl)prop-2-en-1-one

1,3-Di(naphthalen-2-yl)prop-2-en-1-one

Cat. No. B8535704
M. Wt: 308.4 g/mol
InChI Key: KVHPQSLLACRXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912186B2

Procedure details

Synthesised according to example 1.59.1, using 2-naphthaldehyde (10.9 g, 64.03 mmol) and 1-(naphthalen-2-yl)ethanone (11.9 g, 64.03 mmol); yellow solid; yield: 18.8 g (95%);
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]=[O:12].[CH:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:16]=[CH:15][C:14]=1[C:23](=O)[CH3:24]>>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:11](=[O:12])[CH:24]=[CH:23][C:14]1[CH:15]=[CH:16][C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:13]=1

Inputs

Step One
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C=O
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesised

Outcomes

Product
Name
Type
Smiles
C1=C(C=CC2=CC=CC=C12)C(C=CC1=CC2=CC=CC=C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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